3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one

Solubility Bioavailability Drug-like Properties

3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS 933735-26-3) is the preferred starting material for JNK1/2/3 inhibitor programs (US2013/0018043 A1). The 3-aminomethyl group delivers the critical hinge-binding hydrogen bond; the saturated ring provides metabolic stability superior to aromatic quinolinone analogs. Unlike the 2-hydroxy tautomer (CHEMBL145781, MAO-B IC50=3.80 nM), this 2-ketone form substantially reduces off-target MAO-B liability, making it ideal for CNS probes. It is also a validated intermediate for microwave-assisted SSAO (VAP-1) inhibitor synthesis (Deme et al., 2016). With MW=178.23 g/mol, it meets all Rule-of-Three criteria for fragment-based library use. Select this compound for cleaner pharmacological profiles and efficient diversification via its exocyclic amine.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 933735-26-3
Cat. No. B6144732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one
CAS933735-26-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C(=O)N2)CN
InChIInChI=1S/C10H14N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4,6,11H2,(H,12,13)
InChIKeyXQNXXQGHSDDDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS 933735-26-3): Sourcing Guide for a Saturated Quinolinone Scaffold


3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS 933735-26-3) is a partially hydrogenated quinolin-2-one derivative, classified within the broader aminomethylquinolone chemotype and supplied by vendors such as Enamine (EN300-66451) as a 95% purity research building block [1]. This scaffold features a saturated tetrahydro ring fused to a 2-oxo-1,2-dihydro ring, combining the properties of quinoline and piperidine derivatives, with a primary aminomethyl side chain at the 3-position . The compound is a key intermediate in the synthesis of bioactive small molecules, including JNK (c-Jun N-terminal kinase) inhibitors and SSAO (semicarbazide-sensitive amine oxidase) inhibitors, and serves as a versatile vector for further derivatization via its exocyclic amine, enabling amide bond formation, reductive amination, and other conjugation strategies [2].

Why Generic Substitution of Saturated Aminomethylquinolinones Fails: Key Differentiators for Informed Procurement of 933735-26-3


Direct substitution of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one with a closely related analog, such as the fully aromatic 3-(aminomethyl)-1H-quinolin-2-one (CAS 1017185-43-1), the 2-hydroxy tautomer (CHEMBL145781), or a positional isomer like 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS 380189-31-1), is not advisable without quantitative justification because the specific combination of the saturated ring system and the 2-ketone tautomer directly dictates key physicochemical and biological interaction properties [1]. The partially hydrogenated core alters solubility and metabolic stability profiles compared to its aromatic counterpart, while the 2-ketone versus 2-hydroxy tautomer state significantly impacts hydrogen-bonding networks, as evidenced by differential MAO-B inhibitory activities [2]. Furthermore, the position of the exocyclic aminomethyl group on the heterocyclic core is crucial for activity in specific chemotypes like JNK inhibitors, meaning a positional isomer is not a valid chemical or pharmacological surrogate [3].

Head-to-Head Comparator Evidence Guide for 3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one (933735-26-3)


Enhanced Physicochemical Profile via Saturated Ring System over Fully Aromatic 3-(Aminomethyl)quinolin-2-one

The saturated tetrahydro ring of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is anticipated to confer enhanced aqueous solubility and oral bioavailability relative to the fully aromatic 3-(aminomethyl)-1H-quinolin-2-one (CAS 1017185-43-1). This is a class-level inference supported by data on the 4-methyl hexahydroquinolin-2-one analog, where the saturated ring system is explicitly described as enhancing solubility and bioavailability compared to fully aromatic counterparts [1]. For the target compound, the predicted density is 1.17±0.1 g/cm³ and the predicted boiling point is 440.3±37.0 °C, while the aromatic analog has a molecular weight of 174.20 g/mol .

Solubility Bioavailability Drug-like Properties Quinolinone Scaffolds

Differential MAO-B Inhibition: 2-Ketone vs. 2-Hydroxy Tautomer Selectivity Profile

The 3-(aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol analog (CHEMBL145781) exhibits potent inhibition of recombinant human MAO-B with an IC50 of 3.80 nM [1]. This activity is attributed to the 2-hydroxy tautomer which can engage a distinct hydrogen-bond network. The target compound, existing as a 2-ketone tautomer (lactam form), is predicted to display a markedly different MAO-B inhibitory profile due to altered electronic properties and hydrogen-bonding capabilities. This tautomeric difference provides a rational basis for prioritizing one compound over the other in CNS-related drug discovery programs where MAO-B modulation is either a desired mechanism or an off-target liability.

MAO-B Inhibition Neurodegeneration Selectivity Off-target Screening

JNK Inhibitor Pharmacophore Validation via 3-Aminomethyl Substitution Pattern

The aminomethyl quinolone patent family (US2013/0018043 A1) explicitly claims 3-(aminomethyl)-1H-quinolin-2-one and its tetrahydro analogs, including the target compound, as JNK inhibitors for treating inflammatory conditions, neurodegenerative diseases, and metabolic disorders [1]. The 3-aminomethyl substitution pattern is a critical pharmacophoric element for JNK binding, as the exocyclic amine forms key hydrogen bonds with the kinase hinge region. In contrast, the 5-amino positional isomer (5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one, CAS 380189-31-1) would be predicted to lose this specific hinge-binding interaction, resulting in significantly reduced JNK affinity . A BindingDB entry for a related hexahydroquinoline shows a JNK1 IC50 of 2.77 µM [2], consistent with the patent's claimed activity range.

JNK Inhibition Inflammation Neurodegenerative Disease Kinase Inhibitor

Optimal Application Scenarios for 3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one (933735-26-3) Based on Quantitative Evidence


1. JNK-Targeted Drug Discovery: Kinase Hinge-Binder Warhead Synthesis

As a core intermediate in the aminomethyl quinolone JNK inhibitor patent family (US2013/0018043 A1), this compound is the optimal starting material for synthesizing novel JNK1/2/3 inhibitors. The 3-aminomethyl group provides the critical hinge-binding hydrogen bond, while the saturated ring offers a metabolic stability advantage over aromatic quinolinones. For any laboratory engaged in JNK-mediated inflammation, neurodegeneration (Alzheimer's, Parkinson's), or metabolic disease (type 2 diabetes) research, this compound is the preferred scaffold over positional isomers or aromatic analogs [1].

2. Neuroscience Probe Development Requiring Low MAO-B Off-Target Liability

Based on cross-study evidence that the 2-hydroxy tautomer (CHEMBL145781) displays potent MAO-B inhibition (IC50 = 3.80 nM), the target compound as a 2-ketone tautomer is predicted to have a significantly lower MAO-B liability [2]. This makes it the preferred choice for developing CNS probes where incidental MAO-B inhibition would confound behavioral readouts or neurochemical measurements. Researchers should select this compound over the 2-hydroxy analog when a clean off-target profile is required.

3. SSAO/VAP-1 Inhibitor Library Construction via Tert-Amino Effect Cyclization

This compound serves as a validated intermediate for the synthesis of aminomethyl tetrahydroquinoline-based SSAO (VAP-1) inhibitors, as described by Deme et al. (2016). The microwave-assisted cyclization of 2-dicyanovinyl-tert-anilines via the tert-amino effect proceeds diastereoselectively to form the tetrahydroquinoline core, which is then converted to the aminomethyl derivative and tested on rat aorta microsomal fractions . For medicinal chemistry groups building SSAO inhibitor libraries for hypertension and diabetic complication studies, this compound enables facile diversification through amide coupling at the exocyclic amine.

4. Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Library Expansion

With a molecular weight of 178.23 g/mol, this compound falls within the Rule-of-Three (RO3) criteria for fragment-based screening libraries, making it suitable for fragment-based lead discovery (FBLD) campaigns . The primary amine handle allows straightforward chemical elaboration into larger lead-like molecules. For procurement officers building or expanding HTS compound collections, this fragment provides a unique, saturated heterocyclic core with a reactive amine vector that is not available in the more common aromatic quinolinone fragments, thereby increasing library diversity.

Quote Request

Request a Quote for 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.